molecular formula C15H10Br4Cl2O2 B14645346 1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) CAS No. 52642-36-1

1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)

Cat. No.: B14645346
CAS No.: 52642-36-1
M. Wt: 612.8 g/mol
InChI Key: FFLBNMGQWYJQSR-UHFFFAOYSA-N
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Description

1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is a synthetic organic compound characterized by its unique structure, which includes two dibromo-chlorobenzene rings connected by a propane-1,3-diylbis(oxy) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) typically involves the reaction of 3,4-dibromo-2-chlorophenol with 1,3-dibromopropane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropane, forming the desired ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.

    Substitution: Halogen atoms in the benzene rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives.

Scientific Research Applications

1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,1’-[Propane-1,3-diylbis(oxy)]bis(2,4-dinitrobenzene): Similar structure but with nitro groups instead of halogens.

    4,4’-[Propane-1,3-diylbis(oxy)]dianiline: Contains amino groups instead of halogens.

    2-(Octanoyloxy)propane-1,3-diyl bis(decanoate): Different functional groups but similar propane-1,3-diylbis(oxy) linker.

Uniqueness

1,1’-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is unique due to its combination of halogen atoms and the propane-1,3-diylbis(oxy) linker. This structure imparts specific chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

52642-36-1

Molecular Formula

C15H10Br4Cl2O2

Molecular Weight

612.8 g/mol

IUPAC Name

1,2-dibromo-3-chloro-4-[3-(3,4-dibromo-2-chlorophenoxy)propoxy]benzene

InChI

InChI=1S/C15H10Br4Cl2O2/c16-8-2-4-10(14(20)12(8)18)22-6-1-7-23-11-5-3-9(17)13(19)15(11)21/h2-5H,1,6-7H2

InChI Key

FFLBNMGQWYJQSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OCCCOC2=C(C(=C(C=C2)Br)Br)Cl)Cl)Br)Br

Origin of Product

United States

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